

Cross-resistance between Diclazuril and other triazine anticoccidials

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Compound of Interest

Compound Name: *Diclazuril potassium*

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Technical Support Center: Diclazuril and Triazine Anticoccidials

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on cross-resistance between diclazuril and other triazine anticoccidials. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are triazine anticoccidials and what is their mechanism of action?

A1: Diclazuril and toltrazuril are synthetic triazine-based compounds widely used for the control of coccidiosis in poultry and other livestock.^{[1][2][3]} Their primary mechanism of action is to inhibit the intracellular development of *Eimeria* parasites, affecting both asexual and sexual stages.^{[3][4]} Specifically, they disrupt the process of schizogony and gametogony, leading to swelling of the endoplasmic reticulum and interference with nuclear division in schizonts and microgamonts.^{[2][5][6]} This ultimately inhibits merozoite formation and subsequent parasite replication.^[3]

Q2: Is there cross-resistance between diclazuril and other triazine anticoccidials like toltrazuril?

A2: Evidence suggests that cross-resistance between diclazuril and toltrazuril is a significant concern. Due to their similar chemical structures and presumed shared mode of action, strains of *Eimeria* that develop resistance to one of these drugs are often also resistant to the other.[5] [7] However, some studies have indicated that cross-resistance may not always be absolute. For instance, a study on a novel triazine, nitromezuril (NZL), showed no cross-resistance with a diclazuril-resistant *Eimeria tenella* strain.[8] This suggests that subtle differences in the mechanism of action or resistance mechanisms may exist among different triazine compounds.

Q3: What are the known mechanisms of resistance to triazine anticoccidials?

A3: The precise molecular mechanisms of resistance to triazine anticoccidials are not yet fully understood. However, it is hypothesized that resistance may arise from modifications in the drug's target site within the parasite, rendering it less susceptible to the inhibitory effects of the drug.[5] Another potential mechanism could involve altered drug metabolism by the parasite, leading to detoxification and reduced efficacy. Research has also pointed to the differential expression of certain proteins in drug-resistant strains. For example, a study found that the expression of enolase 2 was significantly higher in diclazuril-resistant *E. tenella* strains.[9]

Q4: How can I test for cross-resistance between diclazuril and other triazines in my *Eimeria* isolates?

A4: Cross-resistance can be evaluated using both in vivo and in vitro methods. The most common in vivo method is the Anticoccidial Sensitivity Test (AST), where infected birds are treated with different anticoccidials, and efficacy is measured based on parameters like lesion scores, oocyst shedding, weight gain, and feed conversion ratio.[10] In vitro assays, such as sporozoite invasion and intracellular development assays in cell cultures, can also be used to determine the 50% inhibitory concentration (IC50) of each drug against the *Eimeria* isolate.[11] [12] A significant increase in the IC50 for multiple triazines would indicate cross-resistance.

Troubleshooting Guides

Problem: Inconsistent results in Anticoccidial Sensitivity Tests (ASTs)

Possible Cause	Troubleshooting Step
Variable infective dose of oocysts.	Ensure a standardized and consistent number of sporulated oocysts are used for infection in all experimental groups. [10]
Improper drug administration in feed.	Verify the concentration and homogenous mixing of the anticoccidial in the feed. It is advisable to analyze feed samples to confirm the drug concentration. [10]
Secondary bacterial infections.	Monitor birds for signs of secondary infections, which can confound the results. If necessary, use appropriate antibacterial agents that do not interfere with the anticoccidial's activity.
Genetic variability in the Eimeria isolate.	Use a well-characterized and purified Eimeria isolate to ensure consistent results. [10]
Inadequate number of replicates.	Increase the number of replicate cages per treatment group to improve the statistical power of the experiment. [10]

Problem: My Eimeria isolate shows resistance to diclazuril. What are my next steps?

Action	Description
Confirm Resistance	Repeat the Anticoccidial Sensitivity Test to confirm the initial findings. Ensure all experimental parameters are tightly controlled.
Test for Cross-Resistance	Conduct sensitivity tests with other triazine anticoccidials (e.g., toltrazuril) to determine the extent of cross-resistance. [7]
Explore Alternative Anticoccidials	Test the efficacy of anticoccidials from different chemical classes with distinct modes of action (e.g., ionophores, quinolones). [6] Diclazuril has been shown to be effective against lines of <i>E. tenella</i> resistant to several other anticoccidials. [13]
Consider Drug Rotation or Shuttle Programs	In a practical setting, implementing a drug rotation or shuttle program can help to mitigate the development of resistance by reducing the selection pressure for any single drug. [14]
Investigate Molecular Mechanisms	If resources permit, conduct molecular studies to investigate the genetic basis of resistance in your isolate. This could involve sequencing potential target genes or analyzing gene expression profiles. [9]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Diclazuril and Toltrazuril against *Eimeria* Species in Sheep

Treatment Group	Eimeria Species	Oocyst Shedding Reduction (%) - Farm 1	Oocyst Shedding Reduction (%) - Farm 2
Diclazuril (1 mg/kg)	E. ovinoidalis/E. marsica	92.59	91.87
E. crandallis/E. weybridgensis	75.34	80.10	
Overall	92.44	93.58	
Toltrazuril (20 mg/kg)	E. ovinoidalis/E. marsica	Not specified	Not specified
E. crandallis/E. weybridgensis	93.26	98.88	
Overall	97.60	97.96	

Data sourced from a study on reduced efficacy of diclazuril and toltrazuril in two French sheep farms.[15]

Table 2: Anticoccidial Efficacy of Nitromezuril (NZL), Diclazuril (DZL), and Toltrazuril (TZL) against a Diclazuril-Resistant Eimeria tenella Strain

Treatment Group	Anticoccidial Index (ACI)
Nitromezuril (3 mg/kg)	188 - 204
Toltrazuril	188 - 204
Diclazuril	Significantly lower than NZL and TZL

This study demonstrated a lack of cross-resistance between diclazuril and the novel triazine nitromezuril.[8]

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Testing (AST) - Battery Cage Trial

Objective: To determine the sensitivity of an *Eimeria* field isolate to diclazuril and other triazine anticoccidials.

Materials:

- Day-old broiler chicks, coccidia-free.
- Starter feed without any anticoccidial additives.
- Technical grade diclazuril, toltrazuril, and other triazines for feed medication.
- Sporulated oocysts of the *Eimeria* field isolate.
- Battery cages with wire floors.

Procedure:

- **Acclimatization:** House the chicks in a coccidia-free environment for a few days to acclimatize.
- **Group Allocation:** Randomly allocate chicks to different treatment groups (e.g., Uninfected-Unmedicated, Infected-Unmedicated, Infected-Medicated with Diclazuril, Infected-Medicated with Toltrazuril). Each group should have sufficient replicates.
- **Medicated Feed Preparation:** Prepare medicated feed by thoroughly mixing the respective anticoccidial drugs into the basal diet at the desired concentrations.
- **Infection:** At the appropriate age (e.g., 10-14 days), orally inoculate each chick in the infected groups with a standardized dose of sporulated oocysts.
- **Data Collection:**
 - **Weight Gain:** Record the body weight of each bird at the beginning and end of the experimental period.
 - **Feed Conversion Ratio (FCR):** Measure feed intake and calculate the FCR.

- Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid). A reduction in lesion scores of less than 50% is often indicative of resistance.^[10]
- Oocyst Shedding: Collect fecal samples from each group over a defined period and determine the oocyst output per gram of feces using a McMaster chamber.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA). Calculate the percent reduction in lesion scores and oocyst counts for the medicated groups compared to the infected, unmedicated control.

Protocol 2: In Vitro Sporozoite Invasion and Intracellular Development Assay

Objective: To determine the 50% inhibitory concentration (IC50) of triazine anticoccidials against an *Eimeria* isolate.

Materials:

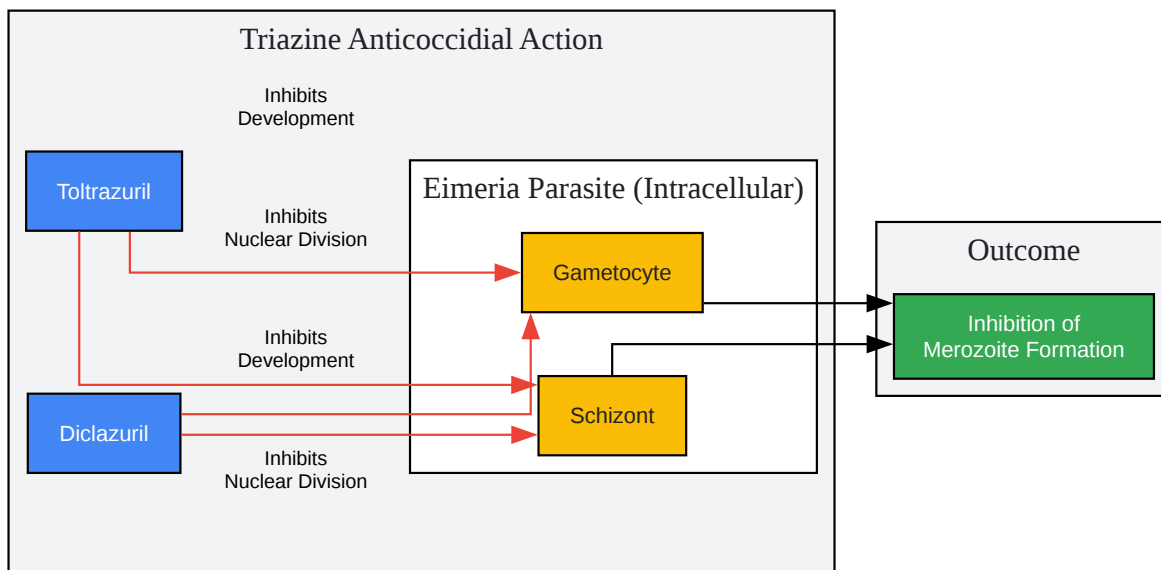
- Madin-Darby Bovine Kidney (MDBK) cells or another suitable cell line.
- Cell culture medium, fetal bovine serum (FBS), and antibiotics.
- Sporulated oocysts of the *Eimeria* isolate.
- Excystation fluid (e.g., sodium taurocholate and trypsin).
- Diclazuril, toltrazuril, and other test compounds dissolved in a suitable solvent (e.g., DMSO).
- Multi-well cell culture plates.
- Fluorescent dyes for visualizing parasites (e.g., SYBR Green).

Procedure:

- Cell Culture: Seed MDBK cells in multi-well plates and grow them to confluency.

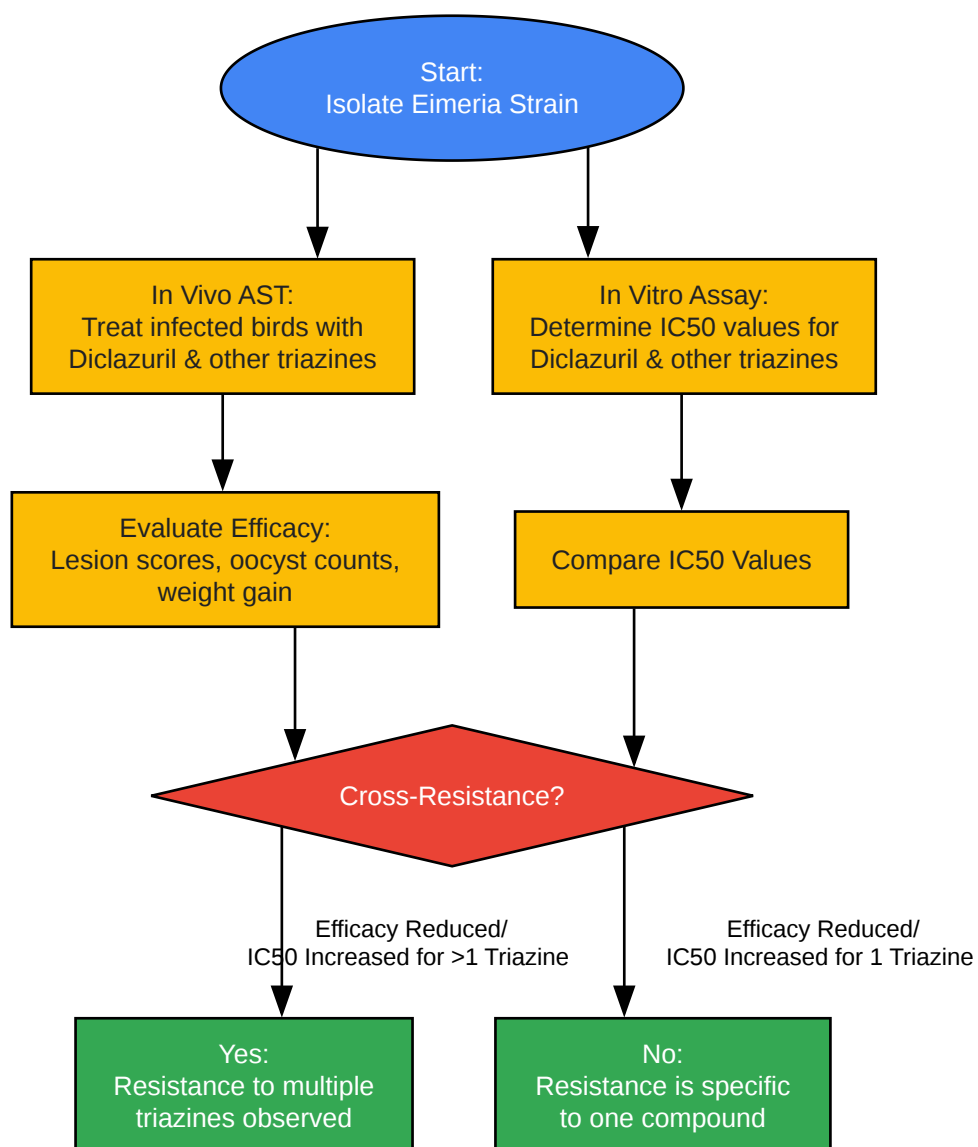
- **Sporozoite Excystation:** Prepare sporozoites by breaking the oocysts mechanically and incubating them in excystation fluid to release the sporozoites. Purify the sporozoites from the oocyst and sporocyst debris.
- **Drug Treatment:** Prepare serial dilutions of the anticoccidial drugs in the cell culture medium.
- **Infection and Treatment:** Remove the growth medium from the confluent cell monolayers and add the drug-containing medium. Then, add a standardized number of purified sporozoites to each well.
- **Incubation:** Incubate the plates at 41°C in a 5% CO₂ atmosphere for a period that allows for sporozoite invasion and development into schizonts (e.g., 24-48 hours).
- **Quantification of Parasite Development:**
 - Fix and stain the cells with a fluorescent dye that stains the parasites.
 - Quantify the number of intracellular parasites or the size of developing schizonts using fluorescence microscopy or an automated imaging system.
- **Data Analysis:**
 - Calculate the percentage of inhibition of parasite development for each drug concentration compared to the untreated control.
 - Determine the IC₅₀ value for each drug by plotting the inhibition data against the drug concentration and fitting the data to a dose-response curve.

Visualizations



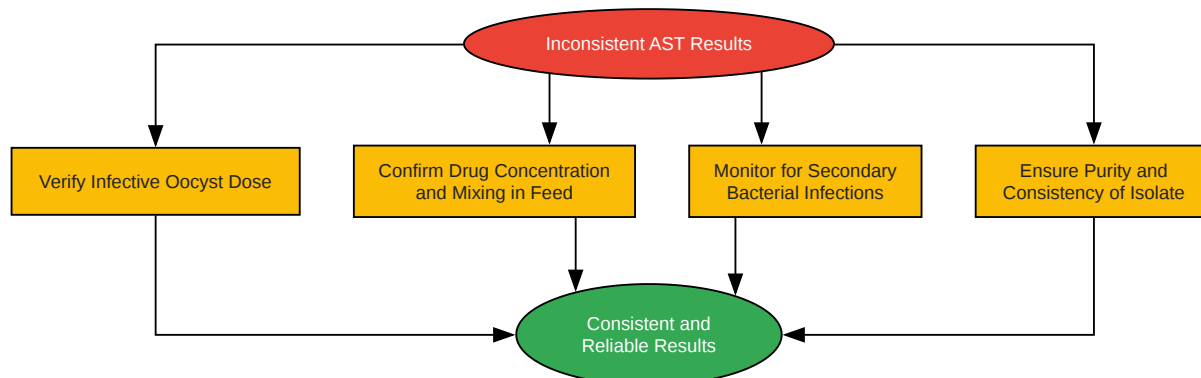
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Caption: Mechanism of action for triazine anticoccidials.



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Caption: Experimental workflow for determining cross-resistance.



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